2-Amino-3-(3,5-dimethylphenyl)propanoic acid 2-Amino-3-(3,5-dimethylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 103854-27-9
VCID: VC20771105
InChI: InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
SMILES: CC1=CC(=CC(=C1)CC(C(=O)O)N)C
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

2-Amino-3-(3,5-dimethylphenyl)propanoic acid

CAS No.: 103854-27-9

Cat. No.: VC20771105

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(3,5-dimethylphenyl)propanoic acid - 103854-27-9

Specification

CAS No. 103854-27-9
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 2-amino-3-(3,5-dimethylphenyl)propanoic acid
Standard InChI InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Standard InChI Key BJEFUMBSVAPULZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)CC(C(=O)O)N)C
Canonical SMILES CC1=CC(=CC(=C1)CC(C(=O)O)N)C

Introduction

Chemical Properties and Structure

2-Amino-3-(3,5-dimethylphenyl)propanoic acid, also known as 3,5-dimethyl-DL-phenylalanine, is an organic compound that belongs to the class of amino acid derivatives. It features a modified phenylalanine structure with methyl groups at the 3 and 5 positions of the phenyl ring. The compound contains both an amino group (-NH2) and a carboxylic acid group (-COOH), which are characteristic of amino acids.

The key chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number103854-27-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Functional GroupsAmino group (-NH2), Carboxylic acid group (-COOH)
Structural FeaturesAromatic ring with methyl substituents at positions 3 and 5

The structure of 2-Amino-3-(3,5-dimethylphenyl)propanoic acid is characterized by its aromatic ring, which contributes to its ability to engage in π-π interactions with biological macromolecules. The methyl groups at positions 3 and 5 increase the hydrophobicity of the compound compared to unsubstituted phenylalanine, potentially affecting its solubility and interactions with biological systems.

Synthesis Methods

The synthesis of 2-Amino-3-(3,5-dimethylphenyl)propanoic acid can be achieved through multiple chemical approaches. One common method involves the reaction of commercially available starting materials such as 3,5-dimethylbenzaldehyde and glycine.

Reaction Pathway

The typical synthesis pathway includes the following steps:

  • Formation of a Schiff base between 3,5-dimethylbenzaldehyde and glycine

  • Reduction of the Schiff base to form the amino acid derivative

  • Purification to obtain the final product

Reaction Conditions

The reaction conditions for optimal synthesis include:

  • Controlled temperature ranges to prevent side reactions

  • Specific pH levels to facilitate the reaction

  • Appropriate catalyst selection to improve yield

  • Anhydrous conditions for sensitive reaction steps

The synthesis of this compound requires precision in reaction parameters to ensure high yield and purity, making it a valuable but sometimes challenging compound to produce for research purposes.

Biological Activities

Research has indicated that 2-Amino-3-(3,5-dimethylphenyl)propanoic acid exhibits significant biological activities, particularly in the context of medicinal chemistry. These activities are primarily attributed to its structural features, which allow it to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,5-dimethylphenyl)propanoic acid involves several types of molecular interactions that contribute to its biological effects.

Molecular Interactions

The compound can engage in multiple types of interactions with biological macromolecules:

  • Hydrogen bonding through its amino and carboxylic acid groups

  • π-π interactions via its aromatic ring

  • Hydrophobic interactions through its methyl-substituted aromatic portion

These interactions can modulate enzyme activity or receptor functions, potentially altering cellular processes. The presence of methyl groups at the 3 and 5 positions of the phenyl ring may provide unique binding characteristics compared to other phenylalanine derivatives.

Structure-Activity Relationships

The structure-activity relationship of this compound is particularly noteworthy when considering:

  • The position of methyl groups on the aromatic ring

  • The stereochemistry of the alpha carbon

  • The unmodified nature of both the amino and carboxylic acid functional groups

These structural elements collectively determine how the molecule interacts with biological targets and influence its potential therapeutic applications.

Applications in Medicinal Chemistry

Due to its structural characteristics and biological properties, 2-Amino-3-(3,5-dimethylphenyl)propanoic acid is considered a valuable compound in drug design and development.

Drug Development Applications

The compound has several potential applications in pharmaceutical research:

  • As a building block for more complex drug molecules

  • In the development of peptidomimetics

  • As a lead compound for structure-activity relationship studies

  • In the design of enzyme inhibitors or receptor modulators

Research Utility

In biochemical research, this compound can serve as:

  • A probe for studying amino acid recognition mechanisms

  • A tool for investigating protein-ligand interactions

  • A reference compound for developing analytical methods for amino acid derivatives

Comparative Analysis with Similar Compounds

Understanding the properties and activities of 2-Amino-3-(3,5-dimethylphenyl)propanoic acid is enhanced by comparing it with structurally related compounds.

Comparison with Phenylalanine

As a phenylalanine derivative, this compound shares the basic amino acid structure but differs in the presence of methyl groups on the aromatic ring. This modification affects:

  • Hydrophobicity (increased compared to phenylalanine)

  • Steric properties (additional bulk at positions 3 and 5)

  • Electronic distribution in the aromatic ring (electron-donating effect of methyl groups)

Comparison with Other Dimethylated Amino Acids

When compared to other dimethylated amino acid derivatives, such as those with different substitution patterns, 2-Amino-3-(3,5-dimethylphenyl)propanoic acid may exhibit unique properties due to the specific positioning of its methyl groups. This could affect:

  • Receptor binding specificity

  • Metabolic stability

  • Pharmacokinetic properties

The following table presents a comparison of key properties:

CompoundSubstitution PatternKey Differences from Target Compound
PhenylalanineNo substitutionLess hydrophobic, smaller molecular volume
2-Amino-3-(2,4-dimethylphenyl)propanoic acid2,4-dimethylDifferent spatial arrangement of methyl groups
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid3,4-dimethoxyContains oxygen atoms, different electronic properties

Future Research Directions

Research on 2-Amino-3-(3,5-dimethylphenyl)propanoic acid could expand in several directions:

Structure Optimization

Future studies might focus on creating derivatives with enhanced properties by:

  • Modifying the amino or carboxylic acid groups

  • Altering the methyl substituents

  • Introducing additional functional groups on the aromatic ring

Biological Activity Screening

Comprehensive screening of this compound against various biological targets could reveal:

  • Specific enzyme inhibition profiles

  • Receptor binding affinities

  • Potential therapeutic applications in different disease states

Pharmacokinetic Studies

Investigation of the compound's absorption, distribution, metabolism, and excretion properties would provide valuable information for its potential development as a therapeutic agent or research tool.

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